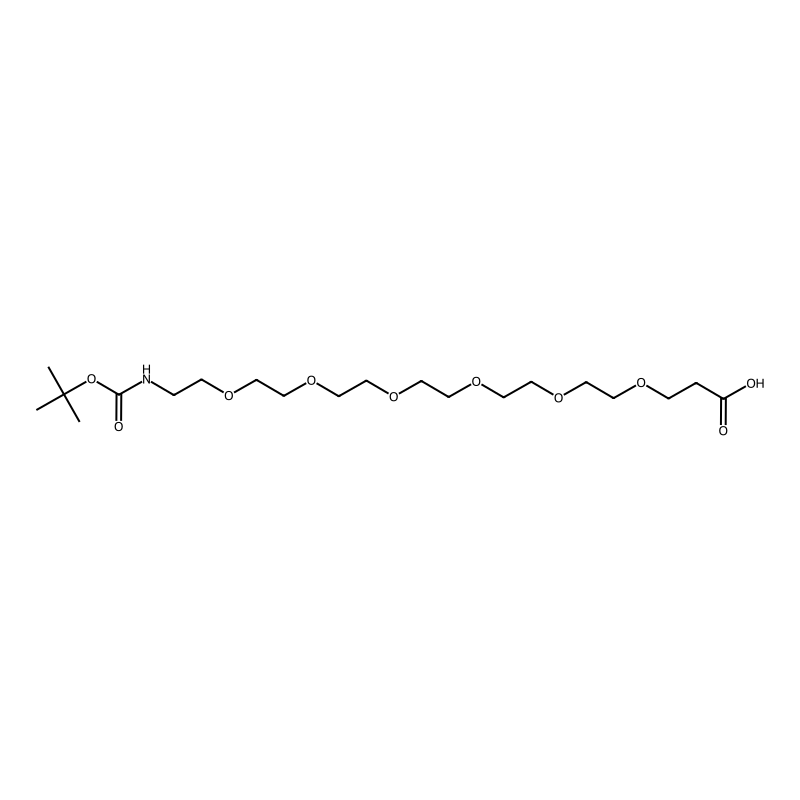

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a synthetic compound characterized by its unique structure, which includes a long hydrophilic polyethylene glycol (PEG) chain and a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. The molecular formula of this compound is C20H39NO10, and it has a molecular weight of approximately 453.52 g/mol. The presence of multiple ether linkages in its structure contributes to its solubility in aqueous environments, making it particularly useful in biochemical applications .

The specific mechanism of action of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid depends on the intended use in a particular research project.

Here are some general possibilities:

- The PEG chain might be used to increase the water solubility of another molecule it is attached to during research [].

- The Boc group might serve as a temporary protecting group for an amine functionality, allowing for selective chemical modifications at other sites in a molecule.

- The carboxylic acid group could be used for further conjugation reactions to create more complex molecules for research purposes.

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, also known by its synonyms (tert-Butoxycarbonyl)amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, is a valuable tool in scientific research, particularly in the field of peptide synthesis [, ]. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes.

The molecule possesses two key functional groups:

- Boc protecting group: The "Boc" (tert-Butoxycarbonyl) moiety acts as a protecting group for the amine (NH2) functionality. This temporary protection ensures the selective reaction of the desired amino acid during peptide chain assembly [].

- Amino acid unit: The molecule contains a 21-carbon chain with six ether linkages (hexaoxa) and a terminal amino group. This specific amino acid unit can be incorporated into the peptide sequence to introduce particular properties or functionalities [].

Here's how Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is used in peptide synthesis:

- Building block for peptide chains: The molecule functions as a pre-protected amino acid building block. Scientists can couple it with other protected amino acids using standard peptide coupling techniques to create desired peptide sequences [, ].

- Introduction of Spacer Groups: The long, hydrophilic chain containing ether linkages acts as a spacer group when incorporated into the peptide. This spacer can influence the conformation, stability, and bioactivity of the final peptide [].

The Boc group in Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can be removed under acidic conditions to yield the free amino acid. This deprotection reaction is commonly utilized in peptide synthesis where the amino group needs to be free for coupling reactions. Additionally, the carboxylic acid functionality can participate in standard organic reactions such as esterification or amidation, allowing for further modifications and conjugations with other biomolecules .

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can be synthesized through several methods:

- Solid-phase peptide synthesis: Utilizing a resin-bound approach allows for the sequential addition of amino acids and the incorporation of the Boc protecting group.

- Solution-phase synthesis: Involves the stepwise reaction of protected amino acids with activated carboxylic acids or other coupling agents.

- Modification of existing PEG derivatives: Starting from commercially available PEG compounds can streamline the synthesis process by attaching the Boc-protected amino acid through standard coupling reactions .

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid finds applications in various fields:

- Drug delivery systems: Its ability to form stable aggregates enhances the delivery of hydrophobic drugs.

- Bioconjugation: The free amino group allows for conjugation with proteins or antibodies for targeted therapy.

- Research tools: Utilized as a linker in peptide synthesis and modification studies due to its solubility and reactivity .

Interaction studies involving Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid typically focus on its behavior in biological systems. These studies often assess how well the compound interacts with cell membranes or other biological macromolecules. The hydrophilic nature aids in interactions with various biomolecules while maintaining stability in physiological conditions. Further investigations are needed to elucidate its specific binding affinities and mechanisms of action within cellular contexts .

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid shares structural similarities with several related compounds that also incorporate PEG chains and protective groups. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid | Fmoc protecting group instead of Boc | Used primarily in solid-phase peptide synthesis |

| 21-amino-4-hydroxyheptadecanoic acid | Shorter carbon chain without ether linkages | More hydrophobic than Boc derivative |

| 21-(2-hydroxyethyl)-amino-4-octadecenoic acid | Contains hydroxyl groups along with an unsaturated chain | Potentially different solubility characteristics |

The uniqueness of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid lies in its extensive hydrophilic chain combined with a stable protective group that facilitates various

Optimization of Boc Protection/Deprotection Strategies

The Boc group’s stability during synthesis is paramount. In peptide nucleic acid (PNA) synthesis, Boc/acyl protection strategies prevent side reactions during oligomerization. Similarly, for PEG derivatives, the Boc group is introduced early in the synthesis to shield the amine during subsequent steps.

Deprotection typically employs trifluoroacetic acid (TFA), which cleaves the Boc group without degrading PEG. For example, poly(lactic acid-co-BocN-MPO) copolymers are deprotected using TFA in dichloromethane, yielding primary amines with >95% efficiency. However, prolonged exposure to acidic conditions risks ester bond hydrolysis, necessitating precise reaction times (1–2 hours).

Alternative strategies include enzymatic deprotection or photolabile groups, though these remain underexplored for PEGylated systems. Recent work highlights the use of buffered Oxone solutions during epoxidation to maintain pH stability, indirectly preserving Boc integrity.

Large-Scale Production Challenges and Solutions

Scaling up synthesis introduces challenges in reagent handling, purification, and cost. Traditional oxidation methods using nitric acid or potassium permanganate generate toxic by-products and require extensive waste management. In contrast, epoxidation-Oxone routes are scalable, with acetone/water solvent systems enabling easy separation of PEG derivatives.

Table 2: Large-Scale Production Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Solvent toxicity | Replace dichloromethane with acetone |

| By-product removal | Flash chromatography or distillation |

| PEG chain cleavage | Use mild oxidants (e.g., Oxone) |

Flash chromatography remains a bottleneck at industrial scales. Transitioning to precipitation-based purification—e.g., ice-cold ether precipitation—reduces reliance on column chromatography while maintaining purity (>98%).

Purification Techniques for PEGylated Carboxylic Acid Derivatives

Purifying Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid requires resolving unreacted precursors, oxidation by-products, and PEG chains of varying lengths. Size-exclusion chromatography (SEC) effectively separates PEG derivatives by molecular weight, though high-resolution SEC columns are costly for large batches.

Alternative methods include:

- Ion-exchange chromatography: Exploiting the carboxylic acid’s negative charge at neutral pH.

- Dialysis: Removing low-molecular-weight impurities using membranes with a 1–3 kDa cutoff.

- Precipitation: Adding ethyl ether to precipitate the product, achieving >90% recovery.

For research-scale batches, high-performance liquid chromatography (HPLC) with C18 columns resolves Boc-protected and deprotected species, albeit with higher solvent consumption.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.